Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Description

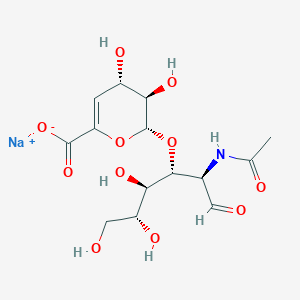

This sodium salt is a complex carbohydrate derivative featuring a pyranose core substituted with acetamido, hydroxyl, and carboxylate groups. Its structure includes a tetrahydro-2H-pyran ring (pyranose) with stereochemical configurations (2R,3R,4S) and a glycosidic linkage to a hexan moiety (2R,3R,4R,5R) containing additional hydroxyl and ketone functionalities. The sodium carboxylate group at position 6 enhances its water solubility, making it suitable for biochemical applications.

Properties

IUPAC Name |

sodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10+,11+,12+,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSGFYXVBIMRPV-WYBHFVFNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant potential in biological systems. This article focuses on its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups including hydroxyls and an acetamido group. Its stereochemistry is crucial for its biological interactions. The presence of a pyran ring and various hydroxyl groups enhances its solubility and reactivity in biological environments.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction of cell viability in breast cancer cell lines (MCF7) compared to control groups. The mechanism was linked to the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been observed to reduce levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS).

Research Findings:

A study conducted on LPS-stimulated RAW 264.7 macrophages revealed that sodium (2R,3R,4S)-2-(...) significantly decreased the expression of COX-2 and iNOS genes. This suggests its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Experimental Data:

In a DPPH radical scavenging assay, sodium (2R,3R,4S)-2-(...) exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative damage in cells.

The biological activities of sodium (2R,3R,4S)-2-(...) can be attributed to several mechanisms:

- Cell Signaling Modulation: The compound interacts with key signaling pathways involved in cell survival and apoptosis.

- Enzyme Inhibition: It inhibits specific enzymes related to inflammation and tumor growth.

- Gene Expression Regulation: The compound modulates the expression of genes associated with oxidative stress response and apoptosis.

Applications

Given its diverse biological activities, sodium (2R,3R,4S)-2-(...) holds promise for various applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent-Driven Solubility :

- The sodium carboxylate group in the target compound and its analogs (e.g., ) enhances aqueous solubility, critical for in vitro assays. In contrast, acetylated derivatives (e.g., ) exhibit reduced solubility but improved membrane permeability.

The acetamido group in the target compound may mimic natural glycosylation patterns, as seen in glycoprotein synthesis .

Synthetic Complexity :

- Fluorinated analogs () require multi-step synthesis due to perfluorinated chains and triazole linkages, whereas the target compound’s hydroxyl-rich structure may facilitate regioselective functionalization.

Stability Considerations :

- Acetylated derivatives () show greater stability under acidic conditions compared to hydroxyl-rich compounds, which may undergo hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.